10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group, a butyl chain, and a pyrimidoquinoline core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component condensation reaction. This involves the reaction of 4-chloro aniline, an aromatic aldehyde, and barbituric acid in the presence of low transition temperature mixtures as solvents . Another method uses trityl chloride as a neutral catalyst for the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as recyclable solvents and catalysts, is emphasized to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrimidoquinoline core .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antifungal, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. It also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives such as:
- 7-Chloro-5-(3-chlorophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5,10-Dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione derivatives
Uniqueness
10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is unique due to the presence of the bromophenyl group and the butyl chain, which enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18BrN3O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C21H18BrN3O2/c1-2-3-12-24-20(26)17-13-14-6-4-5-7-18(14)25(19(17)23-21(24)27)16-10-8-15(22)9-11-16/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
YHGGRYGWOVDJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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